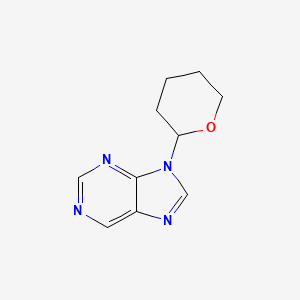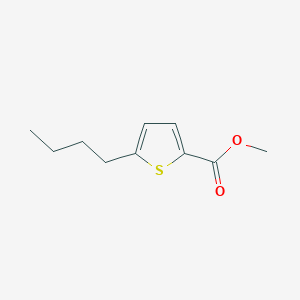
Methyl 5-butyl-2-thiophenecarboxylate
Overview
Description
“Methyl 5-butyl-2-thiophenecarboxylate” is a chemical compound with the molecular formula C10H14O2S . It is a derivative of thiophene, which is a five-membered ring compound containing one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives, including “this compound”, often involves heterocyclization of various substrates . For instance, methyl 5-aryl-3-hydroxythiophene-2-carboxylates were prepared from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiophene ring attached to a carboxylate group . The thiophene ring is a five-membered heterocycle containing one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Methyl 5-butyl-2-thiophenecarboxylate has a wide range of scientific research applications. It is commonly used in the synthesis of novel thiophene-based compounds that have potential applications in various fields such as organic electronics, optoelectronics, and medicinal chemistry. This compound is also used as a starting material for the synthesis of thiophene-based polymers and copolymers.
Mechanism of Action
Target of Action
Methyl 5-butyl-2-thiophenecarboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological activities and are used in medicinal chemistry to develop advanced compounds . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, leading to downstream effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Advantages and Limitations for Lab Experiments
Methyl 5-butyl-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is commercially available. This compound is also stable under normal laboratory conditions. However, one of the limitations of using this compound in lab experiments is its potential toxicity towards living organisms.
Future Directions
There are several future directions for the research and development of Methyl 5-butyl-2-thiophenecarboxylate. One of the potential directions is the synthesis of novel thiophene-based compounds with improved properties and potential applications. Another direction is the investigation of the mechanism of action of this compound towards various biological targets. Furthermore, the potential therapeutic applications of this compound in various diseases such as cancer, Alzheimer's disease, and diabetes should be explored.
properties
IUPAC Name |
methyl 5-butylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-3-4-5-8-6-7-9(13-8)10(11)12-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOPGUHWDGEKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(S1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





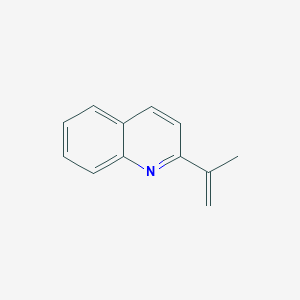
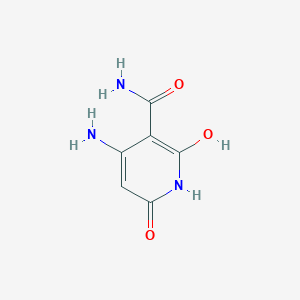






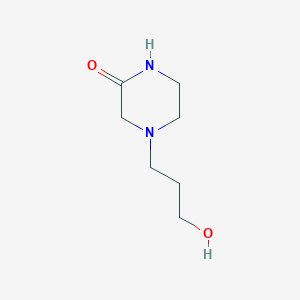
![2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B3348269.png)
![6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro-](/img/structure/B3348278.png)
